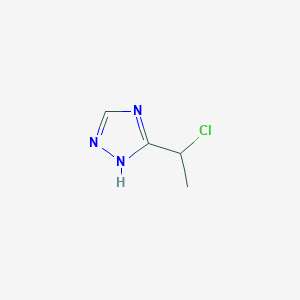
3-(1-Chloroethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloroethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloroethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethyl)-4H-1,2,4-triazole typically involves the reaction of 1-chloroethylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloroethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(1-Chloroethyl)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Chloroethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific enzymes or pathways. This mechanism is particularly relevant in its potential use as an antimicrobial or antifungal agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound without the chloroethyl group.
3-(1-Bromoethyl)-4H-1,2,4-triazole: A similar compound with a bromoethyl group instead of a chloroethyl group.
3-(1-Fluoroethyl)-4H-1,2,4-triazole: A similar compound with a fluoroethyl group.
Uniqueness
3-(1-Chloroethyl)-4H-1,2,4-triazole is unique due to the presence of the chloroethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of derivatives with desired biological activities.
Properties
Molecular Formula |
C4H6ClN3 |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
5-(1-chloroethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H6ClN3/c1-3(5)4-6-2-7-8-4/h2-3H,1H3,(H,6,7,8) |
InChI Key |
JDPVHATWHXJFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B13269050.png)

![(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13269060.png)
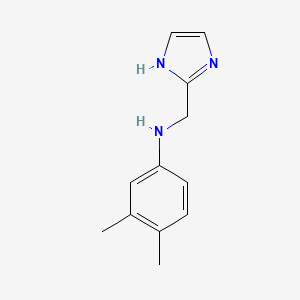
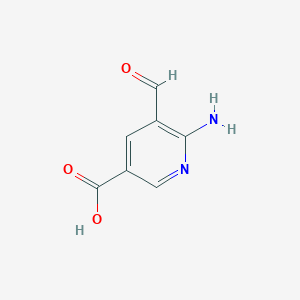
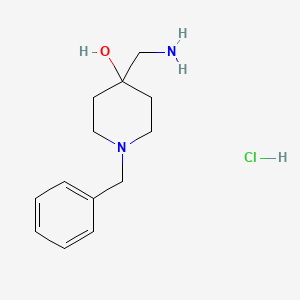
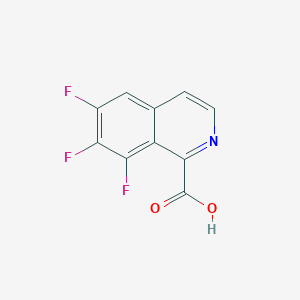
![4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13269081.png)
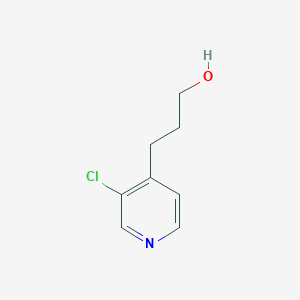
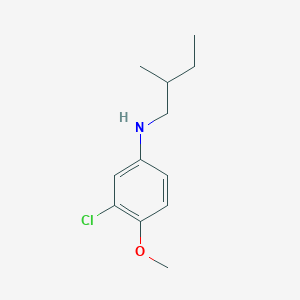
![2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B13269090.png)
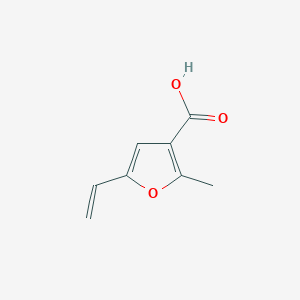
![N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
![6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13269104.png)
